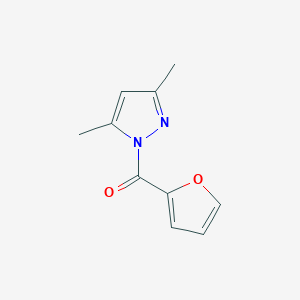

1-(furan-2-carbonyl)-3,5-dimethyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

(3,5-dimethylpyrazol-1-yl)-(furan-2-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-7-6-8(2)12(11-7)10(13)9-4-3-5-14-9/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLJSRUPSMPLORG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)C2=CC=CO2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 Furan 2 Carbonyl 3,5 Dimethyl 1h Pyrazole and Its Analogs

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 1-(furan-2-carbonyl)-3,5-dimethyl-1H-pyrazole, the most logical retrosynthetic disconnection involves breaking the bonds formed during the primary cyclization and acylation steps.

The key disconnection is the C-N bond of the pyrazole (B372694) ring that is attached to the furan-2-carbonyl group. This bond is formed in the final step of the synthesis through the reaction of a 3,5-dimethylpyrazole (B48361) intermediate with an activated furan-2-carboxylic acid derivative. This leads to two key synthons: the 3,5-dimethylpyrazole anion and a furan-2-carbonyl cation equivalent.

A more fundamental disconnection, and the one that aligns with the most common synthetic route, is the cleavage of the pyrazole ring itself. This is based on the well-known Knorr pyrazole synthesis. This disconnection breaks two C-N bonds within the pyrazole ring, leading to two precursor molecules: a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound. In the context of this compound, this disconnection points to furan-2-carbohydrazide (B108491) and acetylacetone (B45752) as the primary starting materials. This approach is highly efficient as it constructs the pyrazole ring and introduces the desired N-acyl group in a single conceptual step.

Direct Synthetic Routes via Cyclocondensation Reactions

The most direct and widely employed method for the synthesis of this compound is the cyclocondensation reaction between furan-2-carbohydrazide and acetylacetone. nih.govnih.gov This reaction is a classic example of the Knorr pyrazole synthesis, which involves the reaction of a hydrazine derivative with a β-diketone.

Precursor Synthesis and Functionalization

The successful synthesis of the target molecule relies on the availability and purity of its precursors, namely furan-2-carbohydrazide and acetylacetone.

Furan-2-carbohydrazide: This precursor can be synthesized through several methods. A common laboratory-scale synthesis involves the reaction of furan-2-carboxylic acid with a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI), followed by treatment with tert-butyl carbazate. The resulting Boc-protected hydrazide is then deprotected under acidic conditions to yield furan-2-carbohydrazide. nih.gov Another route involves the reaction of furan-2-carboxamide with 4-methyl-3-penten-2-one hydrazone in the presence of water at elevated temperatures. chemicalbook.com

Acetylacetone: This 1,3-dicarbonyl compound is a readily available commercial reagent. For the synthesis of analogs of the target molecule with different substituents on the pyrazole ring, substituted acetylacetone derivatives can be used.

Optimization of Reaction Conditions

The efficiency of the cyclocondensation reaction can be influenced by several factors, including temperature, solvent system, and concentration. While specific optimization data for this compound is not extensively published in the form of comparative tables, general principles for pyrazole synthesis can be applied.

Temperature: The reaction is typically carried out at elevated temperatures, often at the reflux temperature of the chosen solvent, to ensure a reasonable reaction rate. A detailed procedure for the synthesis of the closely related 3,5-dimethylpyrazole from hydrazine sulfate (B86663) and acetylacetone maintains the temperature at around 15°C during the addition of reactants, followed by stirring for an hour at the same temperature. orgsyn.org

Solvent Systems: A variety of solvents can be used for this reaction, with the choice often depending on the solubility of the starting materials and the desired reaction temperature. Ethanol (B145695) is a commonly used solvent for the synthesis of pyrazole derivatives from hydrazine hydrate (B1144303) and acetylacetone. orgsyn.org For N-acyl pyrazoles, aprotic dipolar solvents have been found to give good results.

Concentration: The concentration of the reactants can affect the reaction rate and, in some cases, the formation of side products. Typically, equimolar amounts of the furan-2-carbohydrazide and acetylacetone are used.

A study on the synthesis of N-acyl pyrazole derivatives presented a comparison of different eco-friendly methods, which provides insight into reaction conditions. For instance, a microwave-assisted synthesis was carried out at 120°C for 20 minutes without a solvent or catalyst. nih.gov Another method using lemon juice as the reaction medium was conducted at room temperature for 24 hours. nih.gov

| Entry | Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |

| 1 | Conventional Heating | H2SO4 (catalytic) | - | - | - | - |

| 2 | Microwave Irradiation | None | None | 120 | 20 min | - |

| 3 | Ball Milling | H2SO4 (catalytic) | None | Room Temp | - | - |

| 4 | Lemon Juice | - | Lemon Juice | Room Temp | 24 h | - |

| This table is a representation of typical conditions for N-acyl pyrazole synthesis and not specific optimized data for the title compound. |

Catalytic Systems and Promoters in Synthesis

While the uncatalyzed reaction between a carbohydrazide (B1668358) and a 1,3-diketone can proceed, the use of catalysts can significantly improve the reaction rate and yield.

Acid Catalysis: Both Brønsted and Lewis acids are commonly employed as catalysts in pyrazole synthesis. A catalytic amount of a strong acid like sulfuric acid (H₂SO₄) can protonate one of the carbonyl groups of acetylacetone, making it more electrophilic and facilitating the initial nucleophilic attack by the hydrazine nitrogen. nih.gov

Metal Catalysts: Certain metal catalysts have been explored for the synthesis of N-acylpyrazoles. For instance, a strategy using Cp₂ZrCl₂ as a pre-catalyst has been developed. researchgate.net Silver catalysis has also been shown to promote the controlled N-cyclization to access N-acyl pyrazoles from alkyne-tethered hydrazides. acs.org

Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. Green chemistry principles, such as the use of safer solvents, energy efficiency, and waste reduction, are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles.

Solvent-Free Reaction Conditions

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. For the synthesis of N-acyl pyrazoles, several solvent-free methods have been developed.

Microwave Irradiation: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The synthesis of N-acyl pyrazoles can be efficiently carried out under solvent-free conditions using microwave irradiation, often leading to shorter reaction times and higher yields compared to conventional heating methods. nih.gov

Grinding/Ball Milling: Mechanical grinding or ball milling is another solvent-free technique that has been successfully applied to the synthesis of pyrazoles. This method involves the grinding of solid reactants together, sometimes with a catalytic amount of a solid acid, to initiate the reaction. A study comparing various green methods found that mixing in a ball mill with a catalytic amount of H₂SO₄ was a versatile method for synthesizing N-acyl pyrazoles. nih.gov This approach avoids the use of bulk solvents, reduces waste, and can be more energy-efficient.

The following table summarizes the yields of various N-acyl pyrazoles synthesized using a ball mill with catalytic H₂SO₄, demonstrating the general applicability of this green method.

| Carbohydrazide Derivative | 1,3-Diketone | Product | Yield (%) |

| 4-Biphenylcarbohydrazide | Acetylacetone | 1-(biphenyl-4-carbonyl)-3,5-dimethyl-1H-pyrazole | 93 |

| 4-Biphenylcarbohydrazide | Dibenzoylmethane | 1-(biphenyl-4-carbonyl)-3,5-diphenyl-1H-pyrazole | 91 |

| 1-Naphthohydrazide | Acetylacetone | 3,5-dimethyl-1-(naphthalene-1-carbonyl)-1H-pyrazole | 89 |

| 1-Naphthohydrazide | Dibenzoylmethane | 1-(naphthalene-1-carbonyl)-3,5-diphenyl-1H-pyrazole | 92 |

| Adapted from a study on eco-friendly methods for N-acyl pyrazole synthesis, illustrating the effectiveness of ball milling. nih.gov |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. In the context of N-acyl pyrazoles, microwave irradiation has been utilized to drive the condensation reaction between a carbohydrazide and a diketone. For the synthesis of this compound, this typically involves the reaction of furan-2-carboxylic acid hydrazide with 2,5-pentanedione. A notable advantage of this method is the ability to conduct the reaction without a solvent or a catalyst, significantly enhancing the green credentials of the synthesis. In a comparative study of eco-friendly methods, a microwave-assisted synthesis of N-acyl pyrazoles was conducted at 120°C for 20 minutes, yielding the desired product. nih.gov This approach offers a substantial reduction in reaction time compared to conventional heating methods. pearson.comdergipark.org.tr

The general reaction scheme for the microwave-assisted synthesis is as follows:

Scheme 1: Microwave-assisted synthesis of this compound.

| Reactant 1 | Reactant 2 | Conditions | Time | Yield | Reference |

| Furan-2-carboxylic acid hydrazide | 2,5-Pentanedione | Microwave, 120°C, solvent-free | 20 min | Good | nih.gov |

Mechanochemical Methods (Ball Milling)

Mechanochemistry, particularly ball milling, offers a solvent-free alternative for the synthesis of organic compounds. This high-energy grinding technique can promote reactions between solid-state reactants, often with improved yields and reduced waste. The synthesis of this compound via ball milling has been demonstrated by reacting furan-2-carboxylic acid hydrazide with 2,5-pentanedione. nih.gov This method typically requires a catalytic amount of an acid, such as sulfuric acid, to facilitate the cyclocondensation.

In a comparative study, the ball milling synthesis was carried out for 60 minutes at a frequency of 22 Hz. nih.gov This solvent-free approach is particularly attractive for its operational simplicity and reduced environmental footprint. researchgate.netpearson.com

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Time | Yield | Reference |

| Furan-2-carboxylic acid hydrazide | 2,5-Pentanedione | H₂SO₄ (catalytic) | Ball Milling, 22 Hz, solvent-free | 60 min | High | nih.gov |

Use of Eco-Friendly Solvents and Catalysts

The principles of green chemistry encourage the use of non-toxic, renewable solvents and catalysts. researchgate.net In the synthesis of this compound, several eco-friendly approaches have been investigated.

One such method employs freshly squeezed lemon juice as a natural acidic catalyst and reaction medium. The reaction between furan-2-carboxylic acid hydrazide and 2,5-pentanedione in lemon juice proceeds at room temperature over 24 hours. nih.gov This method, while slower, avoids the use of harsh acids and organic solvents.

Another green approach involves the use of ethanol as a renewable solvent in conjunction with a mild catalyst like ammonium (B1175870) chloride. The synthesis of 3,5-dimethylpyrazole has been reported using this system, highlighting the potential for applying similar conditions to its N-acyl derivatives. scirp.org Water has also been explored as a green solvent for pyrazole synthesis, further expanding the toolkit of environmentally benign methodologies. scirp.org

| Reactant 1 | Reactant 2 | Solvent/Catalyst | Conditions | Time | Reference |

| Furan-2-carboxylic acid hydrazide | 2,5-Pentanedione | Lemon Juice | Room Temperature | 24 h | nih.gov |

| Acetyl acetone | Hydrazine hydrate | Ammonium chloride/Ethanol | Not specified | Not specified | scirp.org |

Derivatization and Structural Modification of this compound

The core structure of this compound offers multiple sites for derivatization, allowing for the synthesis of a wide array of analogues with potentially altered physicochemical and biological properties. researchgate.netnih.gov

Introduction of Substituents on the Furan (B31954) Ring

The furan ring in the title compound is susceptible to electrophilic aromatic substitution. pearson.compearson.comchemicalbook.com Due to the activating effect of the oxygen atom, substitution typically occurs at the 5-position of the furan ring. Standard electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, can be employed to introduce a variety of functional groups. The reaction conditions would need to be carefully controlled to avoid undesired side reactions, given the sensitivity of the furan ring to strong acids.

For instance, nitration could be achieved using a mild nitrating agent like acetyl nitrate. Halogenation can be performed with reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce bromine or chlorine atoms, respectively. These modifications can significantly influence the electronic properties and biological activity of the molecule.

Modifications and Substitutions on the Pyrazole Moiety

The pyrazole ring also presents opportunities for structural modification. researchgate.net The methyl groups at the 3- and 5-positions can potentially undergo reactions such as oxidation or halogenation under specific conditions. Furthermore, the C-4 position of the pyrazole ring is a site for electrophilic substitution, although it is generally less reactive than the furan ring. researchgate.net

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of various substituents onto the pyrazole core, offering an alternative to classical methods that often require pre-functionalized substrates. rsc.orgacs.org

Synthesis of Fused Systems and Macrocycles Incorporating the Core Structure

The this compound scaffold can serve as a building block for the synthesis of more complex fused heterocyclic systems. For example, N-acylpyrazoles can be precursors to aminopyrazoles, which are versatile intermediates in the synthesis of fused systems like pyrazolo[1,5-a]pyrimidines. researchgate.net The conversion of the N-acyl group to an amino group would open up pathways for cyclocondensation reactions with various bifunctional reagents.

The synthesis of macrocycles incorporating this pyrazole derivative is a less explored area but holds potential for creating novel host-guest systems or molecules with unique conformational properties. Such syntheses would likely involve multi-step sequences, potentially utilizing the functional groups on both the furan and pyrazole rings for macrocyclization reactions.

Chemical Reactivity and Mechanistic Investigations of 1 Furan 2 Carbonyl 3,5 Dimethyl 1h Pyrazole

Reactivity of the Furan (B31954) Ring

The furan ring in 1-(furan-2-carbonyl)-3,5-dimethyl-1H-pyrazole is an electron-rich aromatic system, yet its reactivity is tempered by the deactivating effect of the C2-carbonyl substituent. This substituent, by withdrawing electron density through resonance and inductive effects, renders the furan ring less nucleophilic than furan itself.

Furan and its derivatives are known to undergo electrophilic aromatic substitution (EAS) more readily than benzene (B151609) due to the electron-donating nature of the oxygen atom, which increases electron density within the ring. pearson.compearson.com For furan, these reactions preferentially occur at the C2 and C5 positions, as the carbocation intermediates formed during substitution at these positions are more stabilized by resonance. quora.comonlineorganicchemistrytutor.com

In the case of this compound, the C2 position is blocked by the carbonyl group. The carbonyl group is an electron-withdrawing group, which deactivates the furan ring towards electrophilic attack. However, any electrophilic substitution is strongly directed to the C5 position. This is because the C5 position is the most electron-rich and the intermediate carbocation formed by attack at this position is the most stable. Attack at the C3 or C4 positions would result in less stable intermediates. Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to yield the 5-substituted derivative. The general order of reactivity for five-membered heterocycles in electrophilic substitution is pyrrole (B145914) > furan > thiophene. chemzipper.com

| Reaction Type | Typical Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO3/H2SO4 | 1-((5-nitrofuran-2-yl)carbonyl)-3,5-dimethyl-1H-pyrazole |

| Bromination | Br2 in a non-polar solvent | 1-((5-bromofuran-2-yl)carbonyl)-3,5-dimethyl-1H-pyrazole |

| Friedel-Crafts Acylation | Acyl chloride/Lewis acid (e.g., AlCl3) | 1-((5-acylfuran-2-yl)carbonyl)-3,5-dimethyl-1H-pyrazole |

The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. However, the aromatic character of furan means that it is a relatively unreactive diene, and the cycloaddition is often reversible. researchgate.netmdpi.com The presence of electron-withdrawing substituents on the furan ring, such as the carbonyl group in the title compound, generally decreases the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan, making it less reactive in normal-electron-demand Diels-Alder reactions. rsc.org

Consequently, this compound is expected to be a poor diene in Diels-Alder reactions with typical dienophiles. Forcing conditions, such as high temperature or pressure, or the use of highly reactive dienophiles like maleic anhydride (B1165640) or dimethyl acetylenedicarboxylate, may be necessary to drive the reaction forward. clockss.org The reaction thermodynamics can sometimes be overcome by factors such as the free energy advantages provided by subsequent reactions of the adduct. researchgate.net Lewis acid catalysis can also be employed to accelerate these cycloadditions. acs.org

Reactivity of the Pyrazole (B372694) Ring

The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms. In this compound, the N1 position is substituted with the furan-2-carbonyl group, which significantly influences the ring's reactivity.

The pyrazole ring is generally considered to be electron-rich and can undergo electrophilic aromatic substitution. In N-substituted pyrazoles, the position of electrophilic attack is highly dependent on the nature of the substituent at N1. For 1-substituted-3,5-dimethylpyrazoles, electrophilic attack occurs regioselectively at the C4 position. The electron-withdrawing furan-2-carbonyl group at the N1 position deactivates the pyrazole ring towards electrophilic attack, making such reactions more difficult compared to N-alkyl or N-aryl pyrazoles. Nevertheless, when substitution does occur, it is expected to be at the C4 position.

The pyrazole ring itself is electron-rich and generally resistant to nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups on the ring. In this compound, the most likely site for nucleophilic attack is the electrophilic carbon atom of the carbonyl group bridging the furan and pyrazole rings. This can lead to addition-elimination reactions, potentially resulting in the cleavage of the acyl group from the pyrazole ring.

While direct nucleophilic attack on the pyrazole ring is unlikely, the N-acylpyrazole moiety can be involved in reactions where the pyrazole acts as a leaving group. For instance, N-acylpyrazoles have been used in copper-catalyzed C-N cross-coupling reactions with arylboronic acids. researchgate.net

For N-unsubstituted pyrazoles, annular tautomerism, which involves the migration of a proton between the two nitrogen atoms, is a key feature of their chemistry. nih.govfu-berlin.de However, in this compound, the N1 position is substituted, which precludes this type of tautomerism.

Proton transfer dynamics for this molecule would primarily involve protonation by an external acid. The most likely sites for protonation are the pyridine-like nitrogen atom (N2) of the pyrazole ring and the oxygen atom of the carbonyl group. The relative basicity of these sites will determine the predominant protonated species in an acidic medium. Computational studies on substituted pyrazoles have shown that the presence of electron-withdrawing groups can influence the proton affinity of the ring nitrogens. ias.ac.inias.ac.in The dynamics of proton transfer in similar heterocyclic systems have been investigated using techniques like femtosecond time-resolved spectroscopy, revealing complex excited-state intramolecular proton transfer (ESIPT) processes in some derivatives. rsc.orgrsc.org While ESIPT is not directly applicable here, it highlights the importance of substituent effects on proton transfer phenomena in heterocyclic compounds.

| Ring System | Reaction Type | Predicted Outcome | Key Influencing Factor |

|---|---|---|---|

| Furan | Electrophilic Aromatic Substitution | Substitution at C5 | Deactivating -C=O group directs to C5 |

| Furan | Diels-Alder Reaction | Low reactivity as a diene | Electron-withdrawing -C=O group |

| Pyrazole | Electrophilic Aromatic Substitution | Substitution at C4 | Directing effect of N1 and C3/C5 substituents |

| Molecule | Nucleophilic Attack | Attack at the carbonyl carbon | Electrophilicity of the carbonyl group |

| Pyrazole | Tautomerism | Annular tautomerism is blocked | N1-substituent |

Reactivity of the Carbonyl Linker

The carbonyl group in this compound serves as a crucial linker between the furan and pyrazole moieties, and its reactivity is central to the molecule's chemical behavior. This N-acylpyrazole linkage exhibits reactivity characteristic of activated amides or esters, primarily due to the pyrazole ring acting as an effective leaving group. The electrophilicity of the carbonyl carbon is enhanced, making it susceptible to nucleophilic acyl substitution. libretexts.orgnih.gov

This heightened reactivity allows N-acylpyrazoles to function as efficient acylating agents for various nucleophiles, including amines and alcohols. nih.gov The reaction proceeds through a tetrahedral intermediate, followed by the departure of the stable 3,5-dimethylpyrazolate anion. The rate and efficiency of these acylation reactions can be modulated by the electronic properties of the pyrazole ring. nih.govresearchgate.net

The carbonyl linker is also susceptible to reduction. While reductions of such groups can be challenging, reagents like borane (B79455) pyridine (B92270) complex (BH₃•py) have been successfully employed for the reduction of N-acylated dihydropyrazoles to the corresponding acylpyrazolidines. nih.gov This suggests that the carbonyl in this compound could be reduced to a methylene (B1212753) bridge (-CH₂-) under specific conditions, thereby linking the furan and pyrazole rings with a more flexible alkyl chain.

Furthermore, the N-acyl bond can undergo hydrolysis, particularly under acidic or basic conditions, to yield furoic acid and 3,5-dimethylpyrazole (B48361). The rate of hydrolysis is influenced by the substituents on the pyrazole ring; electron-withdrawing groups on the pyrazole moiety can increase the rate of hydrolysis. researchgate.net This reaction underscores the lability of the carbonyl linker and its role as a key site for molecular modification.

Coordination Chemistry and Ligand Properties

The structure of this compound, featuring multiple potential donor atoms, makes it a versatile ligand in coordination chemistry. The key coordination sites include the sp²-hybridized nitrogen atom of the pyrazole ring (N2) and the oxygen atom of the carbonyl group. The furan ring's oxygen atom could also participate in coordination, although this is less common. This arrangement allows the molecule to act as a monodentate or, more typically, a bidentate chelating ligand. researchgate.netuobaghdad.edu.iq

This compound typically acts as a bidentate ligand, coordinating to a metal center via the pyrazole N2 nitrogen and the carbonyl oxygen, forming a stable five-membered chelate ring. uobaghdad.edu.iq This O,N-bidentate binding mode is common for analogous acylpyrazole ligands. researchgate.net In some instances, particularly in the formation of coordination polymers, the pyrazole moiety can also act as a bridging ligand between two metal centers. unibo.it

The complexation event is accompanied by distinct changes in the ligand's spectroscopic signatures, particularly in its infrared (IR) spectrum. A notable shift in the stretching frequency of the carbonyl group (ν(C=O)) to a lower wavenumber is a clear indicator of coordination through the carbonyl oxygen. This shift arises from the weakening of the C=O double bond as electron density is donated to the metal center. Similarly, changes in the stretching frequencies associated with the pyrazole ring's C=N bonds can indicate coordination at the nitrogen atom.

| Compound | ν(C=O) | ν(C=N) pyrazole | ν(M-N) | ν(M-O) |

|---|---|---|---|---|

| Ligand (Phenyl Analog) | 1701 | 1589 | - | - |

| Cr(III) Complex | 1643 | 1560 | 560 | 480 |

| Co(II) Complex | 1651 | 1558 | 555 | 470 |

| Ni(II) Complex | 1654 | 1562 | 559 | 476 |

| Cu(II) Complex | 1647 | 1550 | 563 | 482 |

The synthesis of transition metal complexes with this compound generally involves the direct reaction of the ligand with a corresponding metal salt in a suitable solvent. researchgate.net Typically, the ligand is dissolved in ethanol (B145695), and an ethanolic solution of the metal halide (e.g., CoCl₂, NiCl₂, CuCl₂) or other salt is added. The reaction mixture is often refluxed to ensure completion, leading to the precipitation of the complex upon cooling or solvent evaporation. uobaghdad.edu.iq

Characterization of these complexes relies on a combination of analytical and spectroscopic techniques. Elemental analysis (C, H, N) is used to confirm the stoichiometry of the complex, typically revealing a 1:2 metal-to-ligand ratio for divalent metals, resulting in a general formula of [M(L)₂X₂], where L is the ligand and X is an anion like Cl⁻. Molar conductivity measurements in solvents like DMSO can distinguish between electrolytic and non-electrolytic complexes. Magnetic susceptibility measurements help determine the geometry of the complex (e.g., octahedral vs. tetrahedral) by providing information about the number of unpaired electrons on the metal center. uobaghdad.edu.iq

| Complex | Color | M.P. (°C) | Molar Cond. (Ω⁻¹cm²mol⁻¹) | μ_eff (B.M.) | Proposed Geometry |

|---|---|---|---|---|---|

| [Cr(L)₂Cl₂]Cl | Green | 180 | 70.5 | 3.70 | Octahedral |

| [Co(L)₂Cl₂] | Blue | 155 | 10.3 | 4.50 | Octahedral |

| [Ni(L)₂Cl₂] | Green | 160 | 12.5 | 3.10 | Octahedral |

| [Cu(L)₂Cl₂] | Pale Green | 210 | 15.7 | 1.80 | Octahedral |

The reaction of copper(II) carboxylates, including copper(II) 2-furoate (which is structurally related to the furan-carbonyl moiety of the target ligand), with pyrazole has been shown to yield a variety of mono- and polynuclear species that can self-assemble into 1D or 3D coordination polymers. unibo.it The pyrazolate anion can act as a polytopic synthon, bridging multiple metal ions. unibo.it By extension, this compound could be used to link metal ions or clusters, with the furan and dimethylpyrazole groups influencing the topology, dimensionality, and porosity of the resulting framework. The flexibility and donor properties of the ligand are critical factors that, along with reaction conditions like solvent and temperature, control the self-assembly process and the final structure of the polymeric material. nih.gov

Redox Chemistry and Electrochemical Properties

The electrochemical behavior of this compound is expected to be influenced by its constituent heterocyclic rings and the carbonyl linker. Both furan and pyrazole moieties, as well as the carbonyl group, are electroactive and can undergo redox reactions under specific potential conditions.

Studies on related pyrazole derivatives have shown that the pyrazole ring can be involved in redox processes. analis.com.my For N-acyl pyrazole derivatives, the primary site of reduction is often a different functional group within the molecule, such as an azo group, if present. researchgate.net In the case of this compound, the most probable sites for reduction are the carbonyl group and the furan ring. The carbonyl group can be reduced to a secondary alcohol or further to a methylene group. The furan ring can also undergo electrochemical reduction, though this often requires high negative potentials.

Cyclic voltammetry (CV) would be the primary technique to investigate these properties. A typical CV experiment would likely reveal an irreversible reduction peak corresponding to the reduction of the carbonyl group. The exact potential of this reduction would depend on the solvent system and supporting electrolyte used. The presence of the electron-rich furan and pyrazole rings might influence the reduction potential of the carbonyl group. Oxidation processes are less commonly reported for simple pyrazoles but may be possible, potentially involving the furan ring, which can be susceptible to oxidative cleavage. mdpi.com The electrochemical properties can be significantly altered upon complexation with a metal ion, as the coordination can stabilize or destabilize molecular orbitals, thereby shifting the redox potentials of both the ligand and the metal center.

Advanced Spectroscopic and Analytical Characterization Techniques for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules. For 1-(furan-2-carbonyl)-3,5-dimethyl-1H-pyrazole, both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.

In derivatives of 3,5-dimethylpyrazole (B48361), the methyl groups typically appear as distinct singlets in the ¹H NMR spectrum. mdpi.com The proton on the pyrazole (B372694) ring (H-4) also presents as a singlet. rsc.org The furan (B31954) ring protons will exhibit characteristic coupling patterns. The ¹³C NMR spectra of pyrazole derivatives have been extensively studied, with predictable chemical shifts for the ring carbons. researchgate.net For instance, in 1-substituted 3,5-dimethylpyrazoles, the C-3 and C-5 carbons resonate at distinct frequencies, as do the methyl carbons attached to them. rsc.org The carbonyl carbon of the furan-2-carbonyl group is expected to appear significantly downfield.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Pyrazole and Furan Moieties. (Note: Actual values for the title compound may vary and require experimental verification. Data below is based on similar structures reported in the literature.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyrazole C3-CH₃ | ~2.2-2.3 | ~11-14 |

| Pyrazole C5-CH₃ | ~2.2-2.3 | ~11-14 |

| Pyrazole H4 | ~5.9-6.2 | ~105-107 |

| Pyrazole C3 | N/A | ~148 |

| Pyrazole C4 | See H4 | ~105-107 |

| Pyrazole C5 | N/A | ~139 |

| Furan H3 | Varies | Varies |

| Furan H4 | Varies | Varies |

| Furan H5 | Varies | Varies |

| Carbonyl C=O | N/A | ~160-170 |

This table is interactive. Click on headers to sort.

Multi-Dimensional NMR (e.g., 2D-NOESY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to map the connectivity within the molecule, multi-dimensional NMR experiments are indispensable.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. For this compound, HSQC would link the methyl proton signals to their corresponding carbon signals and the pyrazole H-4 proton to the C-4 carbon. rsc.org

2D-NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This is particularly useful for determining the preferred conformation of the molecule, for instance, the relative orientation of the furan and pyrazole rings around the connecting amide bond.

Solid-State NMR for Polymorphism and Crystal Engineering Studies

Solid-state NMR (ssNMR) is a powerful tool for investigating the structure and dynamics of molecules in the solid phase. It is particularly valuable for studying polymorphism, where a compound can exist in different crystal forms with distinct physical properties. For pyrazole derivatives, ssNMR, often combined with X-ray crystallography and DFT calculations, can determine the specific tautomeric form present in the crystal and characterize intermolecular interactions like hydrogen bonding. acs.org While this compound is N-substituted, precluding tautomerism, ssNMR can still provide valuable insights into crystal packing and the presence of different polymorphs.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of intermolecular interactions.

For this compound, the FT-IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the amide group, typically in the region of 1650-1700 cm⁻¹. Other characteristic bands would include C-H stretching vibrations of the methyl and aromatic rings, C=C and C=N stretching vibrations of the furan and pyrazole rings, and various bending vibrations. derpharmachemica.comjocpr.com The specific position of the C=O band can be sensitive to the electronic environment and intermolecular interactions, such as hydrogen bonding in the solid state. The vibrational modes of the furan ring are also well-characterized and would be identifiable in the spectra. researchgate.net

Table 2: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound.

| Functional Group/Vibration | Expected Wavenumber (cm⁻¹) |

| Amide C=O Stretch | 1650 - 1700 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 |

| Pyrazole/Furan Ring C=C, C=N Stretches | 1400 - 1600 |

| C-N Stretch | 1200 - 1350 |

| Furan C-O-C Stretch | ~1085 |

This table is interactive. Click on headers to sort.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₁H₁₀N₂O₂), the expected exact mass can be calculated and compared with the experimentally determined value, typically with an error of less than 5 ppm.

Furthermore, by employing techniques such as electron ionization (EI) or collision-induced dissociation (CID), the fragmentation pathways of the molecule can be studied. This provides additional structural confirmation. Expected fragmentation patterns would likely involve the cleavage of the amide bond, leading to fragments corresponding to the furan-2-carbonyl cation and the 3,5-dimethylpyrazole radical, or vice versa. The fragmentation of the heterocyclic rings themselves would also produce characteristic ions.

X-ray Crystallography for Absolute Structure and Conformational Analysis

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystal lattice, including bond lengths, bond angles, and torsional angles.

Powder X-ray Diffraction (PXRD) for Phase Identification and Crystalline Purity

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique crucial for the characterization of crystalline solids. It provides a unique "fingerprint" for a specific crystalline phase, making it an indispensable tool for phase identification, polymorph screening, and assessment of crystalline purity. americanpharmaceuticalreview.com The PXRD pattern is generated by the diffraction of X-rays by the planes of atoms within a crystal lattice, governed by Bragg's Law. americanpharmaceuticalreview.com

For a given crystalline material, the resulting diffractogram—a plot of diffraction intensity versus the diffraction angle (2θ)—is characteristic of its crystal structure. While specific, publicly available PXRD data for this compound is limited, the analysis of related pyrazole derivatives demonstrates the utility of this technique. scispace.commdpi.com Structural determination of pyrazole derivatives often reveals crystal systems such as monoclinic or triclinic, with specific space groups (e.g., P21/c or P-1). scispace.comeurjchem.commdpi.com

The analysis of a pure, crystalline sample of this compound would yield a distinct PXRD pattern with sharp peaks at specific 2θ angles. The presence of any crystalline impurities or different polymorphic forms would be indicated by additional, unexpected peaks in the pattern. This allows for a qualitative and, in some cases, quantitative assessment of the crystalline purity of the bulk material.

Table 1: Illustrative PXRD Data Parameters for a Crystalline Pyrazole Derivative This table presents typical data obtained from a single-crystal X-ray analysis, which is used to index a powder pattern.

| Parameter | Illustrative Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.6747 |

| b (Å) | 9.4204 |

| c (Å) | 13.6237 |

| β (°) | 108.297 |

| Volume (Å3) | 1300.73 |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are fundamental for separating and quantifying the components of a mixture, making them essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for purity analysis. A reversed-phase (RP-HPLC) method is typically suitable for pyrazole derivatives. ijcpa.in This method involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, with an acid modifier like trifluoroacetic acid to ensure sharp peak shapes. ijcpa.in By monitoring the elution profile with a UV detector, the percentage purity of the target compound can be accurately determined by measuring the relative area of its peak compared to impurity peaks.

Gas Chromatography (GC) is another powerful separation technique, particularly suited for volatile and thermally stable compounds. Pyrazole derivatives are frequently analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive peak identification based on fragmentation patterns. researchgate.netjeol.commdpi.com The method involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas through a capillary column. Separation is achieved based on the differential partitioning of components between the mobile gas phase and the stationary phase. For pyrazole compounds, this technique is effective for identifying isomers and assessing purity. researchgate.netmdpi.com

Supercritical Fluid Chromatography (SFC) is a modern chromatographic technique that combines advantages of both GC and HPLC. wikipedia.orglibretexts.org It uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.gov SFC is known for its high efficiency, rapid analysis times, and reduced environmental impact due to lower organic solvent consumption. nih.gov This technique is well-suited for the analysis of polar compounds like nitrogen-containing heterocycles and is an excellent alternative to normal-phase HPLC. wikipedia.orgnih.gov The addition of polar modifiers, such as methanol, to the CO2 mobile phase allows for the effective separation of a wide range of analytes.

Table 2: Typical Chromatographic Conditions for the Analysis of Pyrazole Derivatives

| Parameter | HPLC | GC | SFC |

|---|---|---|---|

| Stationary Phase (Column) | C18 (Reversed-Phase) | HP-5MS or equivalent | Cyanopropyl or 2-Ethylpyridine |

| Mobile Phase | Acetonitrile/Water with 0.1% TFA | Helium (Carrier Gas) | Supercritical CO2 with Methanol modifier |

| Detector | UV-Vis (e.g., 254 nm) | Mass Spectrometry (MS) | UV-Vis or MS |

| Typical Flow Rate | 1.0 mL/min | 1.0 mL/min | 3.0 mL/min |

| Primary Use | Purity determination, reaction monitoring | Purity, impurity identification | High-throughput screening, chiral/achiral separations |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. For a novel molecule like this compound, this analysis provides a crucial check of its elemental composition against the theoretical values calculated from its molecular formula, C₁₀H₁₀N₂O₂.

The technique typically involves the high-temperature combustion of a small, precisely weighed sample. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified, allowing for the calculation of the original mass percentages of C, H, and N. The oxygen percentage is usually determined by difference. A close agreement between the experimentally determined values and the calculated theoretical values (typically within ±0.4%) provides strong evidence for the compound's identity and purity. nih.gov

**Table 3: Elemental Composition of this compound (C₁₀H₁₀N₂O₂) **

| Element | Theoretical Mass % | Experimental Mass % (Illustrative) |

|---|---|---|

| Carbon (C) | 63.15% | 63.01% |

| Hydrogen (H) | 5.30% | 5.35% |

| Nitrogen (N) | 14.73% | 14.68% |

| Oxygen (O) | 16.82% | 16.96% |

Applications in Chemical Research and Materials Science

Catalytic Applications

The application of pyrazole (B372694) derivatives in catalysis is well-established, owing to their ability to form stable complexes with a variety of transition metals. researchgate.net The specific structure of 1-(furan-2-carbonyl)-3,5-dimethyl-1H-pyrazole, featuring multiple potential coordination sites, makes it a promising candidate for the development of novel catalytic systems.

Pyrazole-based compounds are widely recognized for their role as N-donor ligands in coordination chemistry and homogeneous catalysis. chim.itresearchgate.net The this compound molecule possesses two adjacent nitrogen atoms in the pyrazole ring, which can act as effective coordination sites for metal ions. nih.gov The presence of the furan (B31954) ring and the carbonyl group introduces additional oxygen donor atoms, allowing for versatile coordination modes (e.g., monodentate, bidentate) and the formation of stable chelate rings with metal centers. This chelation effect can enhance the stability and catalytic activity of the resulting metal complexes.

The electronic properties of the ligand, and consequently the catalytic activity of its metal complexes, can be fine-tuned by modifying the substituents on either the pyrazole or furan rings. chim.it This tunability makes such ligands valuable for a wide range of catalytic transformations.

Table 1: Potential Coordination Modes of this compound in Metal Complexes

| Coordination Site(s) | Potential Metal Center | Resulting Complex Type |

|---|---|---|

| N(2) of Pyrazole | Pd(II), Cu(II), Rh(I) | Monodentate Complex |

| N(2) and Carbonyl Oxygen | Ru(II), Fe(III) | Bidentate Chelate |

While primarily explored in homogeneous systems, pyrazole derivatives also serve as valuable precursors for heterogeneous catalysts. This compound can be utilized in the synthesis of solid-supported catalysts. For instance, the molecule can be anchored onto a solid support like silica or a polymer resin through chemical modification of the furan or pyrazole ring. Subsequent metallation would yield a heterogeneous catalyst that combines the high activity and selectivity of a homogeneous catalyst with the practical advantages of easy separation and recyclability.

Another approach involves using the compound as a building block for metal-organic frameworks (MOFs). The multiple coordination sites could link metal ions together, forming a porous, crystalline structure with potential applications in gas storage, separation, and heterogeneous catalysis. The specific geometry and electronic nature of the ligand would dictate the structure and properties of the resulting MOF.

Metal complexes derived from pyrazole-containing ligands have demonstrated significant activity in a variety of organic transformations. researchgate.netresearchgate.net It is anticipated that complexes of this compound could also function as effective catalysts in reactions such as C-C coupling, oxidations, and reductions.

C-C Coupling Reactions: Palladium complexes bearing pyrazole-based ligands are known to be effective catalysts for Suzuki-Miyaura and Mizoroki-Heck coupling reactions. researchgate.net The strong σ-donating character of the pyrazole nitrogen can stabilize the palladium center in various oxidation states, facilitating the catalytic cycle.

Oxidation Reactions: Molybdenum and tungsten complexes with pyrazole ligands have been investigated for the oxidation of olefins and other organic substrates. researchgate.net The ligand can stabilize the high-valent metal-oxo species that are often key intermediates in these reactions.

Reduction Reactions: Ruthenium and iridium complexes are widely used for hydrogenation and transfer hydrogenation reactions. The steric and electronic environment provided by ligands like this compound can influence the efficiency and selectivity of these reductions. dtu.dk

Table 2: Potential Catalytic Applications for Metal Complexes of this compound

| Reaction Type | Potential Metal Catalyst | Substrate Example | Product Example |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium (Pd) | Aryl halide + Arylboronic acid | Biaryl |

| Styrene Oxidation | Molybdenum (Mo) | Styrene | Benzaldehyde |

Materials Science and Functional Materials Development

The combination of the electron-rich furan and pyrazole rings within a conjugated system makes this compound an attractive scaffold for the development of new functional materials with interesting electronic and photophysical properties. chim.itbiointerfaceresearch.com

Pyrazole derivatives have been identified as promising fluorescent compounds due to their excellent photophysical properties, including high quantum yields. globalresearchonline.net The extended π-conjugation in molecules combining furan and pyrazole moieties can lead to materials with interesting luminescent or chromogenic properties. These properties are highly dependent on the molecular structure and can be tuned by introducing different substituent groups.

The synthesis of various furan-pyrazole hybrids has been reported, with some showing potential for applications as fluorescent probes or in organic light-emitting diodes (OLEDs). nih.govsciforum.net The inherent charge-transport capabilities of such conjugated heterocyclic systems also suggest their potential use as components in organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The ability of the pyrazole unit to coordinate with metal ions also opens the door to creating phosphorescent materials based on heavy metal complexes.

The development of functional polymers often involves the incorporation of specific molecular units to impart desired properties such as thermal stability, conductivity, or optical activity. Pyrazole compounds have been noted for their use in polymer manufacturing. nih.gov

This compound can be incorporated into polymeric structures through several strategies. One method involves introducing a polymerizable group (e.g., a vinyl or acrylate group) onto the furan or pyrazole ring, creating a monomer that can then be polymerized. Alternatively, the compound can be used as an additive or dopant, dispersed within a host polymer matrix to modify its properties. For example, its incorporation could enhance the thermal stability of the polymer or introduce specific optical or electronic functionalities. The interaction between the pyrazole unit and the polymer backbone can influence the final morphology and performance of the material.

Applications in Analytical Chemistry Method Development

In analytical chemistry, molecules that can selectively bind to specific ions or molecules are crucial for the development of sensors and reagents. Pyrazole derivatives are recognized as an important class of chelating ligands for metal atoms. rsc.org The nitrogen atoms in the pyrazole ring, often in combination with other nearby donor atoms, can form stable complexes with metal ions. This chelating ability allows them to be used in colorimetric and fluorescent sensors for the detection of heavy metals and other ions. rsc.org

The compound this compound possesses multiple heteroatoms (nitrogen and oxygen) that can act as donor sites, making it a potential candidate for a chelating ligand. The pyrazole unit itself can serve as a fluorophore, meaning its fluorescence properties could change upon binding to a target analyte, forming the basis of a fluorescent sensor. rsc.org While specific applications of this exact compound as an analytical standard or derivatizing agent are not yet widely documented, its structural features are analogous to other pyrazole-based compounds that have been successfully developed into chemosensors. rsc.org

Role in Green Chemistry Methodologies and Sustainable Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, efficient, and sustainable. There has been a significant effort to develop eco-friendly synthetic routes for pyrazole derivatives, moving away from hazardous reagents and solvents. nih.govsciensage.info

Microwave-assisted synthesis has emerged as a key green chemistry technique for producing pyrazoles, including derivatives containing furan moieties. tandfonline.comdergipark.org.tr This method often leads to dramatically shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating. nih.govijpsjournal.com For instance, novel 5-amino-1H-pyrazole derivatives with 2-furoyl groups have been synthesized in good yields under microwave irradiation. tandfonline.com

Another sustainable approach is mechanochemistry, specifically using a ball mill, which can facilitate solvent-free or low-solvent reactions. This technique has been successfully applied to the synthesis of N-acyl pyrazoles from carbohydrazides and 1,3-diketones, providing high yields and reproducibility. rsc.orgbohrium.com The use of green solvents like water and ethanol (B145695), along with recyclable catalysts, further enhances the sustainability of pyrazole synthesis. thieme-connect.comresearchgate.net One-pot, multicomponent reactions represent another efficient and atom-economical strategy for assembling complex pyrazole-based molecules. researchgate.netnih.gov

Table 3: Comparison of Green Synthesis Methods for Acyl- and Furan-Pyrazole Derivatives

| Synthesis Method | Energy Source | Solvent/Conditions | Reaction Time | Yield | Reference |

| Conventional Heating | Thermal | Glacial Acetic Acid (reflux) | 7 hours | 84% | ijpsjournal.com |

| Microwave Irradiation | Microwave (90 °C) | Ethanol | 60 minutes | Good | tandfonline.com |

| Microwave Irradiation | Microwave (70 °C) | Methanol/Water | 4 minutes | 82-96% | ijpsjournal.com |

| Ball Milling | Mechanical | Solvent-free | Not specified | Optimal | rsc.orgbohrium.com |

| Sonication | Ultrasound | Ethanol/Acetic Acid | Not specified | Not specified | sciensage.info |

| Catalysis in Water | Thermal | Water with catalyst (e.g., CeO2/SiO2) | 2-4 hours | 85-97% | thieme-connect.comresearchgate.net |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the electronic structure and optimized geometry of molecules. For furan-pyrazole derivatives, DFT methods, particularly using functionals like B3LYP with basis sets such as 6-31G(d) or 6-311+G**, are commonly employed to predict molecular properties. nih.govnih.gov

Electronic structure analysis focuses on the distribution of electrons within the molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in this regard. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and electronic properties. researchgate.net In related pyrazole (B372694) derivatives, the HOMO and LUMO orbitals are typically distributed across the entire conjugated system of the furan (B31954) and pyrazole rings. researchgate.net

Table 1: Representative Geometric Parameters Calculated via DFT for a Furan-Pyrazole Core Structure Data is illustrative and based on typical values for related structures.

| Parameter | Bond / Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | ~1.23 Å |

| Bond Length | N-N (pyrazole) | ~1.35 Å |

| Bond Length | C-N (amide) | ~1.38 Å |

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis of 1-(furan-2-carbonyl)-3,5-dimethyl-1H-pyrazole involves studying the different spatial arrangements (conformers) of the molecule that arise from rotation around its single bonds. The most significant rotation is around the C-C bond connecting the furan ring to the carbonyl group and the C-N bond connecting the carbonyl group to the pyrazole ring.

By systematically rotating these bonds and calculating the energy at each step, a potential energy surface (PES) can be mapped. This map reveals the lowest-energy conformers (the most stable shapes of the molecule) and the energy barriers required to transition between them. For similar molecules, it has been shown that planarity is often favored to maximize π-conjugation, but steric hindrance between the rings can lead to a slightly twisted, non-planar ground state conformation. The absence of imaginary vibrational frequencies in calculations confirms that a located structure is a true energy minimum. nih.gov

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Vibrational Frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for interpreting experimental results.

Infrared (IR) Vibrational Frequencies: DFT calculations can determine the vibrational frequencies of a molecule. nih.gov For this compound, this would predict the frequencies of characteristic bond vibrations, such as the C=O stretch of the ketone, C-N stretches within the pyrazole ring, and C-H bending modes. Theoretical spectra are often scaled to correct for systematic errors in the computational method, leading to excellent agreement with experimental Fourier-transform infrared (FT-IR) spectra. nih.gov A theoretical study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, for example, confirmed the presence of key functional groups through vibrational analysis. nih.gov

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate ¹H and ¹³C NMR chemical shifts. nih.gov These calculations provide theoretical values that can be compared with experimental spectra to confirm the molecular structure. For this compound, calculations would predict the chemical shifts for the protons and carbons of the furan ring, the pyrazole ring, and the two methyl groups.

Table 2: Representative Predicted vs. Experimental Vibrational Frequencies for a Furan-Pyrazole Derivative Data is illustrative and based on published studies of similar compounds.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C=O Stretch | ~1670 | ~1665 |

| C=N Stretch (pyrazole) | ~1580 | ~1575 |

| C-H Bend (furan) | ~1025 | ~1020 |

Molecular Dynamics Simulations for Intermolecular Interactions and Crystal Packing

While DFT focuses on single molecules, molecular dynamics (MD) simulations can model the behavior of a large number of molecules over time. MD simulations are used to study how molecules of this compound would interact with each other in a condensed phase, such as a crystal. nih.gov

These simulations can predict how molecules arrange themselves in a crystal lattice, a process known as crystal packing. The packing is determined by intermolecular forces like hydrogen bonds, π–π stacking interactions between the aromatic furan and pyrazole rings, and van der Waals forces. In a related crystal structure of (furan-2-yl)(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone, analysis revealed that the crystal structure is stabilized by O—H⋯O hydrogen bonds and π–π stacking interactions with a centroid–centroid distance of 3.86 Å. nih.govdoaj.org Similar interactions would be expected to govern the crystal packing of this compound.

Elucidation of Reaction Mechanisms via Transition State Calculations

Theoretical chemistry is a powerful tool for investigating how chemical reactions occur. For the synthesis of pyrazoles, computational studies can elucidate the reaction mechanism by identifying the transition states—the highest energy points along the reaction pathway.

For example, the synthesis of pyrazoles often involves a [3+2] cycloaddition reaction. mdpi.com DFT calculations can map the entire energy profile of such a reaction, calculating the energies of reactants, intermediates, transition states, and products. This allows chemists to understand the feasibility of a proposed mechanism, predict which products are most likely to form (kinetically vs. thermodynamically favored products), and understand the role of catalysts. While specific transition state calculations for reactions involving this compound are not detailed in the literature, the methodology is widely applied to understand the synthesis and reactivity of related heterocyclic systems. researchgate.netmdpi.com

Quantum Chemical Descriptors for Structure-Reactivity and Structure-Property Relationships

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help predict its reactivity and properties. These descriptors are calculated from outputs of DFT calculations, primarily the HOMO and LUMO energies.

Key descriptors include:

Ionization Potential (I): Approximated as -E(HOMO).

Electron Affinity (A): Approximated as -E(LUMO).

Chemical Hardness (η): Calculated as (I - A) / 2. It measures resistance to change in electron distribution.

Chemical Potential (μ): Calculated as -(I + A) / 2. It measures the "escaping tendency" of electrons.

Electrophilicity Index (ω): Calculated as μ² / (2η). It quantifies the ability of a molecule to accept electrons.

These descriptors help establish Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR), which correlate the chemical structure with biological activity or physical properties. The analysis of the Molecular Electrostatic Potential (MEP) is also crucial, as it maps regions of positive and negative electrostatic potential onto the molecule, identifying sites susceptible to nucleophilic or electrophilic attack. researchgate.netresearchgate.net

Future Research Directions and Emerging Opportunities

Exploration of Novel and Sustainable Synthetic Pathways

Furthermore, the exploration of eco-friendly catalytic systems is a promising avenue. This includes the use of biodegradable catalysts, such as eggshell powder or taurine, and the replacement of hazardous organic solvents with greener alternatives like water or ionic liquids. researchgate.net Microwave-assisted synthesis also presents an opportunity to reduce reaction times and energy consumption significantly. mdpi.com Investigating metal-free synthetic routes, which avoid the cost and toxicity associated with transition metal catalysts, represents another critical direction for sustainable production. mdpi.com

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Multi-Component Reactions | Increased atom economy, reduced waste, simplified procedures. | Designing one-pot sequences for the assembly of the core structure. |

| Green Catalysis | Lower environmental impact, reduced toxicity, potential for recyclability. | Screening biodegradable catalysts (e.g., taurine, borax) and novel nanocomposites. researchgate.net |

| Alternative Energy Sources | Faster reaction rates, lower energy consumption. | Optimization of microwave-assisted and ultrasonic-assisted protocols. |

| Metal-Free Approaches | Avoidance of toxic and expensive metal catalysts. | Development of iodine-promoted or photochemical reaction pathways. mdpi.com |

Discovery of Underexplored Reactivity Profiles

The unique electronic interplay between the furan (B31954) and pyrazole (B372694) moieties in 1-(furan-2-carbonyl)-3,5-dimethyl-1H-pyrazole suggests a rich and complex reactivity waiting to be explored. Future studies should systematically investigate the molecule's behavior in various chemical transformations.

A key area of interest is selective functionalization. Research could determine the regioselectivity of electrophilic aromatic substitution—whether it preferentially occurs on the electron-rich furan ring or the pyrazole ring. Conversely, the reactivity towards nucleophiles at positions 3 and 5 of the pyrazole ring could be explored, potentially enhanced by the electron-withdrawing nature of the N-acyl group. chim.it The carbonyl linker itself is a reactive handle for derivatization, allowing for the synthesis of alcohols, imines, or other functional groups, thereby expanding the molecular diversity. Additionally, the furan ring's capacity to act as a diene in Diels-Alder cycloaddition reactions could be exploited to construct complex polycyclic structures. ksu.edu.sayoutube.com Under certain conditions, the furan ring might also undergo ring-opening reactions, providing a pathway to novel acyclic or alternative heterocyclic systems. mdpi.com

Development of Advanced Materials with Tunable Properties

The structural features of this compound make it an attractive building block for advanced materials. The pyrazole unit, with its two nitrogen atoms, is an excellent ligand for coordinating with metal ions, opening the door to the design of novel metal-organic frameworks (MOFs) or coordination polymers.

Future research could focus on synthesizing a library of derivatives where the peripheral methyl or furan groups are functionalized. By introducing different substituents, the electronic, steric, and photophysical properties of the molecule can be precisely tuned. This tunability is crucial for creating materials with specific applications, such as gas storage, catalysis, or chemical sensing. For example, incorporating fluorescent moieties could lead to the development of luminescent sensors, while adding chiral centers could produce materials for enantioselective separations.

| Material Type | Potential Application | Key Research Focus |

| Metal-Organic Frameworks (MOFs) | Gas storage, catalysis, separation. | Exploring coordination with various metal centers; tuning porosity via ligand design. |

| Luminescent Materials | Chemical sensors, organic light-emitting diodes (OLEDs). | Introducing fluorophores or phosphorescent groups onto the scaffold. |

| Chiral Materials | Enantioselective catalysis, chiral separations. | Synthesizing enantiopure derivatives by incorporating chiral substituents. |

Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis and Materials Design

| AI/ML Application | Objective | Expected Outcome |

| Retrosynthesis Prediction | To identify novel and efficient synthetic pathways. | Data-driven suggestions for chemical synthesis, potentially improving yields and reducing steps. acs.org |

| Reaction Optimization | To find the best conditions (temperature, solvent, catalyst) for a given reaction. | Increased reaction yields and reduced experimental effort through automated feedback loops. technologynetworks.com |

| Virtual Screening | To predict the properties of hypothetical derivatives for materials applications. | Prioritization of high-potential candidate molecules for synthesis, accelerating materials discovery. |

| De Novo Design | To generate entirely new molecular structures with targeted properties. | Innovative molecular designs tailored for specific functions like catalysis or sensing. |

Advanced Spectroscopic Methodologies for In Situ and Operando Studies

To gain a deeper understanding of the reaction mechanisms and dynamic behavior of this compound, advanced spectroscopic techniques are indispensable. In situ and operando studies, which monitor chemical processes as they occur in real-time, can provide invaluable mechanistic insights that are unattainable through conventional analysis of starting materials and final products.

Techniques such as in situ Fourier-transform infrared (FTIR) or Raman spectroscopy can be used to track the formation and consumption of intermediates during a reaction, helping to elucidate complex mechanistic pathways. researchgate.netmdpi.com For example, monitoring the carbonyl stretch during a reaction could reveal details about its involvement in intermediate steps. Similarly, in situ powder X-ray diffraction (PXRD) could be employed to study the structural transformations of crystalline materials derived from this compound during processes like gas adsorption or catalytic cycles. nih.gov Diffusion-ordered NMR spectroscopy (DOSY) could also be applied to study the speciation and aggregation of the molecule and its derivatives in solution, which is crucial for understanding reaction kinetics. nih.gov

Comparative Studies with Analogous Heterocyclic Systems for Fundamental Chemical Insights

A powerful strategy for understanding the specific contribution of each component of a molecule is to conduct comparative studies with close structural analogs. For this compound, a systematic investigation of analogs where the furan ring is replaced by other five-membered aromatic heterocycles would yield fundamental insights into structure-property relationships.

The synthesis of analogs containing thiophene, pyrrole (B145914), or even a simple phenyl ring in place of the furan would allow for a direct comparison of their electronic properties, aromaticity, and reactivity. ksu.edu.saquora.com Thiophene is generally considered more aromatic than furan, while pyrrole's properties are heavily influenced by the nitrogen heteroatom. youtube.com By comparing the outcomes of specific reactions (e.g., electrophilic substitution) or the properties of derived materials (e.g., metal complex stability, fluorescence quantum yield) across this series, researchers can isolate and quantify the role of the furan-2-carbonyl moiety. This fundamental knowledge is crucial for the rational design of new molecules with tailored functions.

| Analog (X-carbonyl)-3,5-dimethyl-1H-pyrazole | Key Heterocycle Property | Research Question |

| X = Furan | Least aromatic, most reactive diene. ksu.edu.sa | How does the high diene character influence cycloaddition reactivity? |

| X = Thiophene | More aromatic and less reactive than furan. youtube.com | Does the increased aromaticity lead to different regioselectivity in substitution reactions? |

| X = Pyrrole | N-H group can act as H-bond donor; different electronic distribution. quora.com | How does the N-H group affect intermolecular interactions and material self-assembly? |

| X = Phenyl | Benzenoid aromaticity as a baseline. | What is the net electronic contribution of the heteroatom compared to a carbon-based system? |

Q & A

Q. What are the optimal synthetic routes for preparing 1-(furan-2-carbonyl)-3,5-dimethyl-1H-pyrazole, and how can reaction yields be improved?

Methodological Answer: The compound can be synthesized via acylation of 3,5-dimethyl-1H-pyrazole with furan-2-carbonyl chloride. Key parameters include:

- Solvent selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize hydrolysis of the acylating agent.

- Catalyst : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) improves nucleophilicity and reaction efficiency .

- Temperature : Maintain 0–5°C during reagent addition to suppress side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields >80% purity. For higher yields (>90%), optimize stoichiometry (1:1.2 molar ratio of pyrazole to acylating agent) and use inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR : H NMR confirms substitution patterns: (i) Furanyl protons (δ 6.5–7.5 ppm), (ii) Pyrazole methyl groups (δ 2.1–2.5 ppm), (iii) Acyl carbonyl (δ 165–170 ppm in C NMR).

- FT-IR : Detect carbonyl stretching (C=O) at ~1680 cm and furanyl C-O-C at ~1250 cm.

- LC-MS : Confirm molecular weight (MW = 218.22 g/mol) via [M+H] peak at m/z 219.2. Validate purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- Data collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).

- Software tools : SHELXT for space group determination (e.g., P or P) and OLEX2 for structure refinement. Discrepancies in bond lengths (e.g., furanyl C-O vs. pyrazole N-N) can be resolved via SHELXL’s least-squares minimization .

- Validation : Cross-check torsion angles and hydrogen bonding with PLATON or Mercury. For disordered regions, apply restraints using the ISOR command in SHELXL .

Q. How to design experiments to correlate the compound’s structure with its biological activity (e.g., antimicrobial or anticancer properties)?

Methodological Answer:

- In vitro assays : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using microdilution (MIC determination). Include positive controls (e.g., ciprofloxacin) .

- Structure-activity relationship (SAR) : Synthesize analogs with modified substituents (e.g., halogenated furans or bulkier pyrazole groups). Compare IC values in cancer cell lines (e.g., MCF-7) to identify pharmacophores.

- Computational modeling : Perform molecular docking (AutoDock Vina) with target proteins (e.g., E. coli DNA gyrase or human topoisomerase II). Validate binding modes via MD simulations (GROMACS) .

Q. What strategies mitigate contradictions in experimental data (e.g., inconsistent NMR or crystallographic results)?

Methodological Answer:

- NMR discrepancies : Ensure sample purity via TLC or HPLC. For dynamic processes (e.g., tautomerism), use variable-temperature NMR or deuterated solvents to stabilize conformers .

- Crystallographic conflicts : Re-examine data for twinning (using ROTAX in PLATON) or check for overlooked symmetry elements (e.g., inversion centers). If R-factor >5%, reprocess raw data with SHELXL’s TWIN/BASF commands .

- Biological activity variability : Standardize assay conditions (pH, temperature) and use triplicate measurements. Apply statistical tools (ANOVA) to assess significance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.